N-(4-bromophenyl)cyclohexanecarboxamide
Description
General Context of Cyclohexanecarboxamide (B73365) Derivatives
The cyclohexanecarboxamide scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry and materials science. These derivatives are characterized by a cyclohexane (B81311) ring linked to a carboxamide group. The inherent flexibility and three-dimensional nature of the cyclohexane ring, combined with the hydrogen bonding capabilities of the amide linkage, make these compounds valuable for creating molecules that can interact with biological targets.
In academic research, cyclohexanecarboxamide derivatives have been investigated for a wide range of biological activities. Studies have demonstrated their potential as anticancer agents that can induce apoptosis. orientjchem.org For instance, certain 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer. orientjchem.org Other research has explored their role as anti-inflammatory agents and as inhibitors for specific enzymes like cathepsin K, which is implicated in osteoporosis. mdpi.comnih.gov Furthermore, when derivatized with a thiourea (B124793) group, N-(arylcarbamothioyl)cyclohexanecarboxamides have been synthesized and characterized for their potential as insecticides, fungicides, and selective reagents for metal separation. mdpi.com The broad applicability of this scaffold underscores its importance as a building block in the design of novel bioactive compounds.
Significance of Halogenated Phenyl Moieties in Chemical Biology
The incorporation of halogen atoms, particularly on a phenyl ring, is a well-established strategy in drug design and chemical biology. nih.goveurekaselect.com Halogenation can profoundly influence a molecule's physicochemical and pharmacological properties. Introducing a halogen like bromine can increase a compound's lipophilicity, which refers to its ability to dissolve in fats and lipids. tutorchase.com This modification can improve how a potential drug is absorbed, distributed, and metabolized within a biological system, potentially enhancing its bioavailability. tutorchase.com
Beyond lipophilicity, halogens play a crucial role in molecular interactions. The bromine atom in a bromophenyl group can participate in what is known as a "halogen bond." This is a non-covalent interaction where the halogen acts as a Lewis acid (electron acceptor), forming a directed bond with an electron donor like an oxygen or nitrogen atom in a biological target such as a protein. acs.org This interaction can enhance the binding affinity and selectivity of a compound for its target, leading to increased potency. nih.govtutorchase.com The strategic placement of halogens can also block sites of metabolic degradation, thereby increasing the stability and half-life of a compound in the body. tutorchase.com Approximately one-third of all drugs in clinical trials contain a halogen, highlighting the immense utility of this chemical feature in medicinal chemistry. nih.gov
Research Objectives and Scope
Given the existing knowledge gaps, the primary research objective for N-(4-bromophenyl)cyclohexanecarboxamide would be its comprehensive chemical and biological characterization. The overarching goal is to determine if the combination of the cyclohexanecarboxamide scaffold and the 4-bromophenyl moiety results in a compound with unique and potentially useful properties.
The scope of future research should encompass the following key areas:
Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity this compound.
Structural Elucidation: Thorough characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure.
Biological Screening: A broad-based in-vitro screening program to assess the compound's activity across a range of biological assays. Based on the activities of related compounds, initial screens could focus on:
Anticancer Activity: Cytotoxicity assays against a panel of human cancer cell lines.
Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory markers like cytokines.
Enzyme Inhibition: Targeted assays against enzymes known to be modulated by similar scaffolds.
Structure-Activity Relationship (SAR) Studies: Synthesis of a small library of analogues (e.g., varying the halogen on the phenyl ring or its position) to establish preliminary SAR. This would provide insight into which structural features are critical for any observed biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) |
InChI Key |
JENRJNSQQXLAFZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(4-bromophenyl)cyclohexanecarboxamide
The most direct methods for synthesizing the title compound involve the formation of an amide bond between a cyclohexane-derived acyl donor and 4-bromoaniline (B143363).
A common and efficient route to this compound is the acylation of 4-bromoaniline with cyclohexanecarbonyl chloride. nih.gov This reaction is a type of nucleophilic acyl substitution where the amino group of 4-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl). To neutralize the HCl byproduct, a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine, is typically added to the reaction mixture. chemicalbook.comnih.gov The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. chemicalbook.com
This method is widely used due to the high reactivity of acyl chlorides and the often high yields and purity of the resulting amide product. The general reaction scheme is as follows:
Cyclohexanecarbonyl chloride + 4-Bromoaniline → this compound + HCl
Table 1: Typical Reaction Conditions for Acylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoaniline | Cyclohexanecarbonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to r.t. | High | chemicalbook.comnih.gov |
| 4-Bromoaniline | Furan-2-carbonyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to r.t. | 94% | nih.gov |
This table presents a generalized summary based on analogous reactions.
Direct amidation using cyclohexane (B81311) carboxylic acid and 4-bromoaniline is a more atom-economical but challenging approach. youtube.com Carboxylic acids are less reactive electrophiles than their acyl chloride counterparts. Therefore, this reaction typically requires harsh conditions, such as high temperatures (often >150 °C) to drive off water, or the use of a catalyst. The basicity of the amine can also lead to the formation of an unreactive ammonium (B1175870) carboxylate salt, which must be overcome by heating. youtube.com
Alternatively, the reaction can be facilitated by activating the carboxylic acid in situ, a strategy that overlaps with the coupling reactions discussed in the next section.
Modern synthetic chemistry largely favors the use of coupling agents to facilitate amide bond formation from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting the nucleophilic attack by the amine.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other phosphonium-based (e.g., BOP, PyBOP) and uronium-based (e.g., HBTU, HATU) reagents are also highly effective. These reactions provide a reliable and versatile method for synthesizing this compound with high yields and under gentle conditions. google.com
Synthetic Strategies for Related N-(bromophenyl)cyclohexanecarboxamide Analogues
The core structure of this compound can be systematically modified at two key positions: the bromophenyl ring and the cyclohexane ring.
The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the arylation or vinylation of the C-Br bond by reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This strategy enables the synthesis of a wide range of biphenyl (B1667301) and stilbene (B7821643) analogues.
Other cross-coupling reactions applicable to the aryl bromide include:
Sonogashira coupling: for the introduction of alkyne groups. organic-chemistry.orgescholarship.org
Buchwald-Hartwig amination: for the formation of C-N bonds, leading to diarylamine or N-aryl alkylamine derivatives.
Heck coupling: for the attachment of alkene moieties. beilstein-journals.org
Cyanation: to introduce a nitrile group. researchgate.net
Furthermore, analogues can be synthesized by using different isomers of bromoaniline, such as 3-bromoaniline (B18343) or 2-bromoaniline, in the initial acylation step to produce N-(3-bromophenyl)cyclohexanecarboxamide nih.gov and N-(2-bromophenyl)cyclohexanecarboxamide, respectively.
Table 2: Potential Modifications via Suzuki-Miyaura Cross-Coupling
| Starting Material | Coupling Partner (Ar-B(OH)₂) | Potential Product |
|---|---|---|
| This compound | Phenylboronic acid | N-(biphenyl-4-yl)cyclohexanecarboxamide |
| This compound | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)cyclohexanecarboxamide |
| This compound | Pyridine-3-boronic acid | N-(4-(pyridin-3-yl)phenyl)cyclohexanecarboxamide |
| This compound | Thiophene-2-boronic acid | N-(4-(thiophen-2-yl)phenyl)cyclohexanecarboxamide |
This table illustrates hypothetical products based on established Suzuki-Miyaura reaction principles. nih.gov
Analogues can also be generated by using substituted cyclohexanecarboxylic acids or their corresponding acyl chlorides in the initial amidation reaction. The cyclohexane ring can bear a wide variety of functional groups at different positions (e.g., 2-, 3-, or 4-position), which can also influence the stereochemistry (cis/trans) of the final product. google.com
For example, using 4-methylcyclohexanecarbonyl chloride would yield N-(4-bromophenyl)-4-methylcyclohexanecarboxamide. Other substituted precursors, such as 4-hydroxycyclohexanecarboxylic acid, 4-aminocyclohexanecarboxylic acid, google.com or 4-oxocyclohexanecarboxylic acid, can be employed to introduce different functionalities onto the cyclohexane scaffold. These functional groups can then be used for subsequent chemical transformations, further expanding the library of accessible compounds. osti.govresearchgate.net
Table 3: Analogue Synthesis via Modified Cyclohexane Precursors
| Cyclohexane Precursor | Resulting Analogue |
|---|---|
| 4-Methylcyclohexanecarboxylic acid | N-(4-bromophenyl)-4-methylcyclohexanecarboxamide |
| 4-Hydroxycyclohexanecarboxylic acid | N-(4-bromophenyl)-4-hydroxycyclohexanecarboxamide |
| cis-4-Aminocyclohexanecarboxylic acid | cis-4-Amino-N-(4-bromophenyl)cyclohexanecarboxamide |
| trans-4-Aminocyclohexanecarboxylic acid | trans-4-Amino-N-(4-bromophenyl)cyclohexanecarboxamide |
| 4-(4-Chlorophenyl)cyclohexane carboxylic acid | N-(4-bromophenyl)-4-(4-chlorophenyl)cyclohexanecarboxamide |
This table demonstrates how different substituted cyclohexane precursors can be used to generate diverse analogues. google.comresearchgate.net
Derivatization of the Amide Linkage
The amide linkage in this compound is a robust functional group, yet it offers several avenues for chemical derivatization. These modifications can alter the compound's physical, chemical, and biological properties. The primary sites for derivatization are the amide nitrogen and the carbonyl oxygen.
One significant transformation is the conversion of the carboxamide to a thioamide. This is typically achieved by treating the amide with a thionating agent. acs.orgresearchgate.net Common reagents for this purpose include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. acs.orgorganic-chemistry.org More recent and milder methods have also been developed. For instance, aqueous ammonium sulfide (B99878) has been shown to be an effective and operationally simple reagent for the thionation of a wide range of amides. acs.orgresearchgate.net Another novel, one-pot protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a thiating agent for N-aryl-substituted amides, proceeding at room temperature with high yields. mdpi.comnih.gov
Another key derivatization is N-alkylation. Since this compound is a secondary amide, the hydrogen on the nitrogen atom can be substituted with an alkyl group to form a tertiary amide. This typically requires a strong base to deprotonate the amide, making the nitrogen more nucleophilic. stackexchange.com Standard conditions often involve sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. stackexchange.com Alternatively, catalytic methods have been developed to facilitate N-alkylation under milder conditions. These include protocols using photoredox/nickel systems or promotion by potassium phosphate (B84403) (K₃PO₄) without a metal catalyst. digitellinc.com Acid-catalyzed N-alkylation using alcohols can also be successful, particularly if the alcohol can form a stabilized carbocation intermediate. flvc.orgrsc.org
The table below summarizes various reagents used for the derivatization of secondary amides.
| Derivatization Type | Reagent(s) | Key Features |
| Thionation | Lawesson's Reagent | Commonly used, requires elevated temperatures. acs.orgresearchgate.net |
| Phosphorus Pentasulfide (P₄S₁₀) | Traditional reagent, often used with a base like pyridine. acs.orgorganic-chemistry.org | |
| Aqueous Ammonium Sulfide ((NH₄)₂S) | Milder, inexpensive, and operationally simple alternative to H₂S. acs.orgresearchgate.net | |
| N-isopropyldithiocarbamate isopropyl ammonium salt | Novel reagent for one-pot, room temperature synthesis. mdpi.comnih.gov | |
| N-Alkylation | Sodium Hydride (NaH) and Alkyl Halide | Standard strong base method for deprotonation. stackexchange.com |
| Photoredox/Nickel Catalysis | Mild conditions for N-arylation. digitellinc.com | |
| Potassium Phosphate (K₃PO₄) | Metal-free method for N-alkylation. digitellinc.com | |
| Alcohol and Acid Catalyst | Effective for alcohols forming stable carbocations. flvc.orgrsc.org |
Photoreactions of N-(2-Halophenyl)cyclohexanecarboxamide Derivatives
The presence of a halogen atom on the phenyl ring of N-phenylcyclohexanecarboxamide derivatives introduces the potential for a variety of photochemical reactions. These reactions are typically initiated by the absorption of UV light, leading to the cleavage of the carbon-halogen bond. The specific outcomes depend on the position of the halogen and the reaction conditions. While the title compound has a bromine atom at the 4-position, this section discusses the photoreactivity of related 2-halo derivatives, which exhibit distinct intramolecular reaction pathways.
Intramolecular Photosubstitution Reactions
For N-(2-halophenyl)cyclohexanecarboxamide derivatives, where the halogen is ortho to the amide group, intramolecular photosubstitution is a significant reaction pathway. In such cases, the amide group itself can act as an internal nucleophile. Photoreactions of N-(2,4-dibromonaphthyl)arenecarboxamides in a basic medium have been shown to yield intramolecularly substituted products, specifically 2-aryl-8-bromonaphthoxazoles. koreascience.kr This type of reaction, known as photocyclization, involves the light-induced cleavage of the carbon-halogen bond, followed by the attack of the amide oxygen onto the resulting aryl radical or cation, leading to the formation of a new heterocyclic ring. koreascience.krresearchgate.net
The efficiency of this intramolecular cyclization is often dependent on the geometry and the nature of the amide linker. The ortho positioning of the halogen is crucial for bringing the reacting centers into proximity, facilitating the ring-closing reaction over intermolecular processes. koreascience.kr
Photoreduction Pathways of Halogenated Aryl Systems
A competing and more general photoreaction for halogenated aryl systems is photoreduction, where the halogen atom is replaced by a hydrogen atom. This pathway is relevant for this compound. The process is initiated by the homolytic cleavage of the carbon-bromine (C-Br) bond upon UV irradiation, generating an aryl radical and a bromine radical.
Theoretical studies on the photoreduction of 4-bromobenzaldehyde, a structurally related compound, suggest that the solvent plays a crucial role in the subsequent steps. nih.govresearchgate.net In proton-donating solvents like ethanol, the aryl radical can abstract a hydrogen atom from the solvent to yield the dehalogenated product, N-phenylcyclohexanecarboxamide. nih.gov In aprotic solvents such as acetonitrile, however, different pathways may be favored. nih.gov
The photoreduction of aryl halides can be facilitated by various photocatalytic systems. These systems can involve transition metal complexes, organic dyes, or semiconductors, which absorb visible light and promote the reduction of the aryl halide to an aryl radical via electron transfer. nih.gov The generated aryl radical then abstracts a hydrogen atom to complete the reduction cycle. This method provides an efficient and environmentally friendly approach for the dehalogenation of aromatic compounds.
Advanced Structural Elucidation and Molecular Interactions
Spectroscopic Characterization Methodologies
Spectroscopic methods provide electronic and structural information about N-(4-bromophenyl)cyclohexanecarboxamide. While specific experimental data for this exact compound is not widely published, analysis of closely related structures allows for a detailed theoretical characterization.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected chemical shifts can be inferred from data on analogous compounds such as 4-bromophenyl acetamide (B32628) and other N-substituted amides. rsc.orgucl.ac.ukorganicchemistrydata.org
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the cyclohexyl ring. The protons on the benzene (B151609) ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The amide proton (N-H) would likely present as a broad singlet, with its chemical shift being solvent-dependent. The protons of the cyclohexyl ring will exhibit complex multiplets in the upfield region (δ 1.0-2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to resonate significantly downfield (around δ 170 ppm). The aromatic carbons would show signals in the δ 115-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-45 ppm).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (N-H) | 7.5 - 8.5 (broad singlet) | - |
| Carbonyl (C=O) | - | ~175 |
| Aromatic (C-H) | 7.4 - 7.6 (doublet) | 120 - 135 |
| Aromatic (C-Br) | - | ~117 |
| Aromatic (C-N) | - | ~137 |
| Cyclohexyl (CH) | 1.8 - 2.4 (multiplet) | 40 - 50 |
| Cyclohexyl (CH₂) | 1.1 - 1.9 (multiplets) | 25 - 30 |
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands indicative of its amide and aromatic functionalities. Data from related compounds like N-(4-bromophenyl)acetamide and general IR correlation tables support these predictions. nist.govlibretexts.orglibretexts.org
Key expected vibrational frequencies include:
N-H Stretching: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of the amide N-H bond.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring should appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, sharp absorption between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.
N-H Bending (Amide II band): This band is expected around 1550 cm⁻¹.
C-N Stretching: This vibration typically appears in the 1200-1300 cm⁻¹ range.
C-Br Stretching: A peak in the lower frequency "fingerprint region," generally between 500 and 600 cm⁻¹.
Interactive Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretching | ~3300 | Medium-Strong |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretching | 2850 - 2950 | Strong |
| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 | Strong |
| Amide (N-H) | Bending (Amide II) | ~1550 | Medium-Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |
| C-N | Stretching | 1200 - 1300 | Medium |
| C-Br | Stretching | 500 - 600 | Medium-Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 282.18 g/mol for the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br), the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic signature of a bromine-containing compound. nist.gov
Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. Expected fragments would include ions corresponding to the loss of the cyclohexyl group and cleavage of the amide bond, leading to the formation of the 4-bromophenylaminium radical cation and the cyclohexylcarbonyl cation.
X-ray Crystallographic Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related N-substituted cyclohexanecarboxamides and bromophenyl amides provides a strong basis for predicting its crystallographic features. nih.govnih.govmdpi.com
Interactive Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Cyclohexane (B81311) Ring Conformation | Chair |
The crystal structure of this compound is expected to be dominated by a robust hydrogen bonding network.
N—H⋯O Hydrogen Bonds: The most significant interaction is predicted to be the intermolecular hydrogen bond between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) as the acceptor. This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of secondary amides. nih.govnih.gov For instance, in related structures, these interactions form centrosymmetric dimers characterized by an R²₂(8) ring motif.
C—H⋯O and C—H⋯π Interactions: Weaker intermolecular interactions are also expected to play a crucial role in stabilizing the crystal packing. These include C-H⋯O hydrogen bonds, where activated C-H groups (from the aromatic or cyclohexyl rings) can interact with the carbonyl oxygen. Furthermore, C-H⋯π interactions, involving the aromatic ring as a π-acceptor, are also plausible.
Other potential, though less common, interactions for this specific molecule could include halogen bonding involving the bromine atom, although N—H⋯O bonds are expected to be the primary drivers of the supramolecular assembly. The other listed motifs (N—H⋯N, C—Cl⋯π, C—O⋯π) are not directly applicable to the titular compound.
Conformational Analysis of the Cyclohexane Ring and Amide Group
The conformational landscape of this compound is largely dictated by the preferences of the cyclohexane ring and the orientation of the amide substituent.
The cyclohexane ring is well-established to adopt a chair conformation as its most stable arrangement, as this minimizes both angle strain and torsional strain. utdallas.educhemistrysteps.com In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. utdallas.edu The twelve hydrogen atoms on a cyclohexane ring are not equivalent and are classified into two types: axial and equatorial. utdallas.edu Substituents on the ring can occupy either of these positions. Due to steric hindrance, specifically 1,3-diaxial interactions, a substituent will generally prefer the more spacious equatorial position. utdallas.edunih.gov Therefore, it is highly probable that the N-(4-bromophenyl)carboxamide group attached to the cyclohexane ring in the title compound exists predominantly in the equatorial position to maximize stability.
The amide group itself introduces specific conformational characteristics. The C-N bond of an amide has a significant degree of double bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms of the amide group (O=C-N-H). The relative orientation of the cyclohexane ring and the planar amide group is a key structural feature. In the crystal structure of a related compound, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, the cyclohexane ring also adopts a chair conformation. nih.gov In this related structure, the mean plane of the cyclohexane ring forms a significant dihedral angle with the plane of the adjacent benzene ring, recorded at 35.8° and 20.7° for two independent molecules in the asymmetric unit. nih.gov This suggests a twisted, non-coplanar arrangement between the aliphatic ring and the aromatic system in such molecules.
Furthermore, intramolecular hydrogen bonding can influence the conformation of the amide group. In some related benzamide (B126) structures, an intramolecular N-H···O hydrogen bond can lead to the formation of a stable six-membered ring motif, further defining the molecule's shape. researchgate.net
| Molecular Fragment | Predicted Conformation | Key Features |
|---|---|---|
| Cyclohexane Ring | Chair | Minimizes angle and torsional strain. utdallas.educhemistrysteps.com |
| Amide Group | Planar | Restricted rotation around the C-N bond. |
| Substituent Position | Equatorial | Avoids 1,3-diaxial steric strain. utdallas.edunih.gov |
Intermolecular Interactions in the Solid State
In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. The primary interactions expected are hydrogen bonds and potentially halogen bonds involving the bromine atom.
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). rsc.org This allows for the formation of strong intermolecular N-H···O=C hydrogen bonds, which are a common and dominant feature in the crystal packing of amides. These interactions can lead to the formation of various supramolecular structures, such as one-dimensional chains or dimeric motifs. nih.gov For instance, in a series of N-(chlorophenyl)pyridinecarboxamides, both amide-amide and amide-pyridine hydrogen bonds were observed to be the primary interaction modes. nih.gov In the crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, molecules are linked into inversion dimers through pairs of weak intermolecular hydrogen bonds. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. While typically weaker than hydrogen bonds, these interactions can play a significant role in directing crystal packing. In the crystal structure of a related brominated compound, short Br···O interactions were observed. rsc.org
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary driving force for crystal packing. nih.govrsc.org |
| Halogen Bonding | C-Br (donor) and an electron-rich atom (e.g., O) | Directional interaction influencing packing. rsc.org |
| C-H···π Interactions | C-H bonds and the phenyl ring | Contributes to overall crystal stability. nih.gov |
| π-π Stacking | Parallel phenyl rings | Weak attractive force between aromatic systems. rsc.org |
Comparison of Structural Features with Related Cyclohexanecarboxamide (B73365) Structures
By comparing this compound with structurally similar compounds for which crystal structures have been determined, we can gain further confidence in the predicted structural features.
A relevant analogue is N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide . nih.gov In this molecule, the cyclohexane ring adopts a chair conformation, and the amide-like thio-urea linkage is nearly planar. nih.gov The dihedral angle between the mean plane of the cyclohexane ring and the benzene ring varies between 20.7° and 35.8° for the two independent molecules in the crystal, indicating a significant twist. nih.gov This supports the prediction of a non-coplanar structure for this compound.
Another useful comparison can be made with N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide . nih.gov Although the linker between the rings is different, this structure features a 4-bromophenyl group and an amide linkage. Its crystal structure is stabilized by N-H···O intermolecular hydrogen bonds, forming one-dimensional polymeric chains. nih.gov It also exhibits N-H···π interactions. nih.gov The presence of these interactions in a related brominated amide reinforces the likelihood of their importance in the solid-state structure of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, offering a balance between computational cost and precision. For N-(4-bromophenyl)cyclohexanecarboxamide, DFT calculations are instrumental in elucidating its fundamental chemical nature.
Geometry Optimization and Electronic Structure Analysis
The initial step in a computational study involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p), the molecular geometry is adjusted to find the minimum energy conformation on the potential energy surface. nih.gov This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
For this compound, the optimized geometry would reveal the precise spatial relationship between the cyclohexyl ring, the amide linkage, and the bromophenyl group. Of particular interest are the planarity of the amide group and the rotational orientation of the phenyl and cyclohexyl rings relative to it.
The electronic structure analysis, performed on the optimized geometry, yields insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other chemical species. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the bromine atom, indicating these as potential sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals, providing a detailed picture of bonding and charge transfer within the molecule. nih.gov This can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation.
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | Calculated distances between atomic nuclei. | Provides fundamental structural information. For example, the C=O and C-N bond lengths of the amide group. |
| Bond Angles (°) | Calculated angles between adjacent chemical bonds. | Defines the molecule's three-dimensional shape. For example, the C-N-H and C-C=O angles. |
| Dihedral Angles (°) | Calculated angles between planes defined by sets of four atoms. | Describes the conformation of the molecule, such as the twist between the phenyl ring and the amide plane. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, key predictable parameters include:
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This is invaluable for structural confirmation.
NMR Chemical Shifts: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy, especially when solvent effects are considered in the calculation. nih.gov Comparing calculated and experimental chemical shifts aids in the definitive assignment of all signals in the NMR spectra.
| Spectroscopic Parameter | Description | Example of Predicted Data |
|---|---|---|
| Vibrational Frequencies (cm-1) | Frequencies of molecular vibrations corresponding to IR and Raman bands. | C=O stretch, N-H stretch, C-Br stretch, aromatic C-H stretch. |
| 1H NMR Chemical Shifts (ppm) | Predicted resonance frequencies for hydrogen nuclei. | Shifts for aromatic protons, N-H proton, and cyclohexyl protons. |
| 13C NMR Chemical Shifts (ppm) | Predicted resonance frequencies for carbon-13 nuclei. | Shifts for carbonyl carbon, aromatic carbons, and cyclohexyl carbons. |
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexyl ring and the rotation around the C-N and C-C single bonds mean that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
This is typically done by systematically rotating key dihedral angles and performing a geometry optimization at each step to map out the potential energy surface. The results of this analysis are often visualized as a conformational energy landscape, which plots the relative energy of the molecule as a function of one or more dihedral angles. This landscape reveals the global minimum energy structure as well as other local minima and the transition states that connect them. For this compound, this would involve exploring the chair and boat conformations of the cyclohexane (B81311) ring and the rotational isomers (rotamers) around the amide bond.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. researchgate.netnih.gov In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces. researchgate.net
Conformational Dynamics and Flexibility in Solution
MD simulations are particularly well-suited for studying the conformational dynamics and flexibility of this compound in a solution environment, which more closely mimics real-world conditions. nih.gov By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformations and to understand how the molecule samples its conformational space over time.
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the molecule's atoms over time provides a measure of its structural stability. A stable simulation will show the RMSD fluctuating around a constant value.
Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or groups of atoms highlights the flexible regions of the molecule. For this compound, the cyclohexyl ring and the bromophenyl group are expected to show higher fluctuations compared to the more rigid amide backbone.
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the molecule, providing a simplified view of its complex dynamics.
Solvent Interactions and Energetics
MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This is crucial for understanding how the solvent influences the molecule's structure, dynamics, and properties.
By analyzing the simulation, one can determine:
Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, an RDF for water molecules around the carbonyl oxygen would reveal the structure of the hydration shell and the presence of hydrogen bonds.
Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the amide group of this compound and protic solvent molecules (like water or methanol) can be monitored throughout the simulation.
Solvation Free Energy: Advanced techniques can be used to calculate the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This is a critical parameter for understanding the molecule's solubility and partitioning behavior.
| Analysis | Description | Insights Gained for this compound |
|---|---|---|
| RMSD | Measures the average deviation of the molecule from a reference structure over time. | Assesses the overall stability of the molecule's conformation in solution. |
| RMSF | Measures the fluctuation of individual atoms around their average positions. | Identifies flexible regions, such as the cyclohexyl and phenyl rings. |
| Radial Distribution Function | Describes how the density of solvent molecules varies as a function of distance from the solute. | Characterizes the solvent shell structure around key functional groups like the C=O and N-H. |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between solute and solvent. | Quantifies the specific hydrogen bonding interactions with the solvent. |
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial in drug discovery for understanding and predicting how a compound might interact with a biological target at the atomic level. However, no specific molecular docking studies for this compound against a defined biological target were found in the reviewed literature.
Ligand-Target Binding Pose Prediction
This subsection would typically detail the results of docking simulations, illustrating the most likely three-dimensional orientation, or "pose," of this compound within the binding site of a specific protein. Information would include which parts of the compound (the bromophenyl ring, the cyclohexyl group, the amide linker) are oriented towards key regions of the target's active site. Such predictions are fundamental for understanding the mechanism of action. nih.govnih.govibm.com
Prediction of Binding Affinity (Inhibitory Constants, Ki)
Binding affinity quantifies the strength of the interaction between the ligand and its target. This is often expressed as the inhibitory constant (Ki), where a smaller Ki value indicates a stronger binding affinity and, consequently, a more potent inhibitor. nih.govebmconsult.com This section would have presented predicted Ki values for this compound, derived from docking scores and other computational models. These values are critical for ranking potential drug candidates. ebmconsult.com
Analysis of Intermolecular Interactions within Binding Sites
A detailed analysis of the non-covalent interactions stabilizing the predicted binding pose would be presented here. This includes:
Hydrogen Bonding: Identification of specific hydrogen bond donors and acceptors on both the ligand and the protein that form crucial connections.
Hydrophobic Interactions: Description of how nonpolar parts of the ligand, such as the cyclohexyl and phenyl rings, interact with hydrophobic pockets in the target protein.
Electrostatic Interactions: Analysis of attractions or repulsions between charged or polar groups.
π-stacking: Interactions involving the aromatic bromophenyl ring of the ligand and aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the protein's binding site.
A hypothetical table of interactions would resemble the following:
| Interaction Type | Ligand Group Involved | Protein Residue Involved | Distance (Å) |
| Hydrogen Bond | Amide N-H | Asp 120 (O) | 2.1 |
| Hydrogen Bond | Amide C=O | Gln 75 (N-H) | 2.3 |
| Hydrophobic | Cyclohexyl Ring | Val 101, Leu 104 | N/A |
| π-stacking | Bromophenyl Ring | Phe 150 | 4.5 |
Hirshfeld Surface Analysis and Crystal Packing Prediction
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net It maps the regions of close contact between adjacent molecules, providing insights into how molecules are arranged in the solid state. This analysis would reveal the dominant forces governing the crystal packing of this compound. The results are often presented as 2D fingerprint plots, which summarize the relative contributions of different types of intermolecular contacts.
For example, a study might find the following contributions to the crystal packing:
| Contact Type | Percentage Contribution |
| H···H | 45.0% |
| C···H/H···C | 20.5% |
| Br···H/H···Br | 15.2% |
| O···H/H···O | 12.8% |
| Other | 6.5% |
Investigation of Non-Covalent Interactions within Molecular Assemblies (Synthons, Dimers)
This section would delve deeper into the specific non-covalent interactions identified through Hirshfeld analysis to understand the formation of predictable structural motifs, known as supramolecular synthons. researchgate.net For an amide-containing molecule like this compound, a common interaction would be the formation of amide-to-amide hydrogen-bonded dimers or chains. nih.gov The analysis would describe these synthons and how they assemble to form the larger three-dimensional crystal structure. For instance, molecules might form centrosymmetric dimers via N-H···O=C hydrogen bonds between the amide groups of two separate molecules. researchgate.net
Biological Activity and Mechanism of Action Studies in Vitro and Preclinical Models
Antimicrobial Activity
There are no available research findings in peer-reviewed literature to detail the antimicrobial activity of N-(4-bromophenyl)cyclohexanecarboxamide. While studies have been conducted on structurally related compounds containing a bromophenyl moiety, which show some antimicrobial effects, this specific molecule has not been the subject of such investigations. nih.govmdpi.comsemanticscholar.org
Antibacterial Efficacy in vitro (e.g., against Mycobacterium tuberculosis H37Ra)
No in vitro studies assessing the antibacterial efficacy of this compound against any bacterial strains, including Mycobacterium tuberculosis H37Ra, were found in the public domain. nih.gov
Antifungal Efficacy in vitro
A search of scientific databases yielded no studies concerning the in vitro antifungal efficacy of this compound.
Proposed Mechanisms of Antimicrobial Action (e.g., interaction with microbial targets, membrane interactions)
As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed or investigated for this compound.
Anticancer Activity
No published research was identified that investigates the potential anticancer or cytotoxic properties of this compound. Research into other distinct compounds that also contain a bromophenyl group has shown anticancer activity, suggesting this chemical group can be important for biological effects in some molecular contexts. mdpi.comresearchgate.net
Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF7, A549, PC3, DU145)
No data from in vitro studies evaluating the cytotoxic activity of this compound against the MCF7, A549, PC3, or DU145 cancer cell lines, or any other cancer cell line, is currently available.
Induction of Apoptotic Pathways
There are no findings to indicate that this compound can induce apoptotic pathways in cancer cells, as no studies on its anticancer effects have been published. nih.gov
Molecular Target Identification in Cancer Pathogenesis
Scientific investigation into the specific molecular targets of this compound in the context of cancer is not available in the current body of published research. The mechanisms listed below represent common strategies for anticancer agents, but no studies have directly implicated this compound in any of these actions.
DNA Intercalation: DNA intercalation is a mechanism where a molecule inserts itself between the base pairs of a DNA double helix. nih.gov This action can disrupt DNA structure and interfere with processes like replication and transcription, ultimately leading to cell death, a strategy employed by some anticancer drugs. nih.govnih.gov There are no available studies to suggest that this compound functions as a DNA intercalator.
Kinase Inhibition: Kinases are enzymes that play a crucial role in cell signaling pathways by adding phosphate (B84403) groups to proteins. researchgate.net In many cancers, kinases are overactive, promoting uncontrolled cell growth. nih.gov Kinase inhibitors are a major class of targeted cancer therapies that block the action of these enzymes. researchgate.netnih.gov Research to determine if this compound exhibits inhibitory activity against any specific kinases has not been published.
EGFR Tyrosine Kinase Domain Modulation: The Epidermal Growth Factor Receptor (EGFR) is a specific type of tyrosine kinase that is frequently mutated or overexpressed in various cancers, such as non-small cell lung cancer. nih.gov Modulating the EGFR tyrosine kinase domain is a proven therapeutic strategy. nih.govnih.gov There is no evidence in the scientific literature to indicate that this compound interacts with or modulates the EGFR tyrosine kinase domain.
Enzyme and Receptor Modulation
The capacity of this compound to modulate the activity of various enzymes and receptors has not been specifically documented.
Inhibition of Specific Enzymatic Pathways
No published data exists on the inhibitory effects of this compound on the following enzymes.
α-amylase, proteinase K, Cathepsin K:
α-amylase: This enzyme is a key target in the management of type 2 diabetes as its inhibition can slow the digestion of carbohydrates and reduce the post-meal spike in blood glucose. nih.govfrontiersin.org
Proteinase K: This is a broad-spectrum serine protease used extensively in molecular biology for digesting proteins in nucleic acid preparations. Its relevance as a specific therapeutic target is less common.
Cathepsin K: As a cysteine peptidase highly expressed in osteoclasts, Cathepsin K is critical for bone resorption and is a primary target for osteoporosis therapies. nih.gov While some related cyclohexanecarboxamide (B73365) derivatives have been explored as Cathepsin K inhibitors, there are no specific findings for this compound. nih.gov
| Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| α-amylase | No data available | N/A |
| Proteinase K | No data available | N/A |
| Cathepsin K | No data available | N/A |
Opioid Receptor Agonism/Antagonism
Opioid receptors, including the mu (MOR) and kappa (KOR) subtypes, are central to pain modulation and are the targets of opioid analgesics. nih.govmdpi.com KOR agonists are investigated for analgesia with a potentially lower risk of addiction compared to MOR agonists, though they can have other side effects like dysphoria. nih.govwikipedia.org There is currently no research available that characterizes the interaction of this compound with MOR or KOR.
| Receptor | Activity (Agonism/Antagonism) | Binding Affinity/Potency | Reference |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | No data available | No data available | N/A |
| Kappa-Opioid Receptor (KOR) | No data available | No data available | N/A |
Chemokine Receptor Allosteric Modulation
Chemokine receptors, such as CCR5 and CXCR2, are G protein-coupled receptors that mediate immune cell trafficking. frontiersin.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a nuanced way to control receptor activity. nih.gov CCR5 is a co-receptor for HIV entry, making its modulation a key anti-retroviral strategy, while CXCR2 is involved in inflammatory responses. elifesciences.orgnih.gov The potential for this compound to act as an allosteric modulator at these or any other chemokine receptors has not been explored in published studies.
Modulation of Signaling Pathways
Given the lack of identified molecular targets or receptor interactions, there is consequently no information on any downstream signaling pathways that might be modulated by this compound.
Other Preclinical Pharmacological Activities
A comprehensive search of scientific and patent literature did not yield any other preclinical pharmacological activities associated with this compound. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but published reports on its biological effects are absent. sigmaaldrich.com
Anti-nociceptive Effects in Animal Models
There is currently no available scientific literature that has investigated or reported on the anti-nociceptive effects of this compound in any animal models.
Anti-osteoporosis Activity in cellular models (e.g., RAW264.7 cells)
No studies have been published to date examining the potential anti-osteoporosis activity of this compound. Research using cellular models such as RAW264.7 cells to assess effects on osteoclastogenesis or other markers of bone metabolism has not been reported for this specific compound.
Anti-inflammatory Potential
The anti-inflammatory potential of this compound remains unexplored in the scientific literature. There are no available in vitro or in vivo studies detailing its effects on inflammatory pathways, cytokine production, or other inflammatory markers.
Structure Activity Relationship Sar Investigations
Impact of Bromine Substitution Position on Biological Efficacy
The position of the bromine atom on the phenyl ring is a critical determinant of the biological efficacy of N-phenylcyclohexanecarboxamide analogs. While direct studies systematically comparing the ortho, meta, and para positions for N-(bromophenyl)cyclohexanecarboxamide are limited, research on other compound series containing a 4-bromophenyl moiety consistently highlights the importance of this substitution pattern for various biological activities.
In a study on thieno[2,3-b]pyridine (B153569) derivatives with a phenylacetamide moiety, compounds bearing a halogen (including bromine) at the 4-position of the phenyl ring were investigated for their inhibitory activity against the FOXM1 protein. nih.gov The results indicated that the electronic properties of the substituents on the phenyl ring significantly influenced the compound's activity. nih.gov Specifically, compounds with a 4-bromo substituent in combination with an electron-withdrawing group at the 2-position demonstrated notable activity. nih.gov This suggests that the para-position for the bromine atom, in conjunction with other substituents, plays a key role in the molecule's interaction with its biological target.
The following table summarizes the activity of representative compounds from the thieno[2,3-b]pyridine series, illustrating the effect of substituents on the phenyl ring.
| Compound ID | 4-Position Substituent | 2-Position Substituent | FOXM1 Inhibition |
| 1 | H | H | Inactive |
| 6 | Br | CN | Active |
| 16 | I | CN | Active |
Data sourced from a study on thieno[2,3-b]pyridine derivatives. nih.gov
Influence of Cyclohexane (B81311) Ring Conformation and Substituents on Activity
Crystallographic studies of the parent compound, N-phenylcyclohexanecarboxamide, have confirmed that the cyclohexane ring adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and positions the substituents in either axial or equatorial orientations, which can have a profound impact on how the molecule presents itself to a biological target. The chair conformation is the most stable arrangement for a cyclohexane ring, and it is expected that N-(4-bromophenyl)cyclohexanecarboxamide also adopts this conformation. nih.gov
Role of the Amide Linkage and its Substitutions in Molecular Recognition
The amide linkage is a cornerstone of the this compound structure, providing a rigid and planar unit that connects the aryl and cyclohexyl moieties. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are fundamental for molecular recognition and interaction with biological macromolecules.
The planarity of the amide bond, a result of resonance, restricts the rotational freedom between the carbonyl carbon and the nitrogen atom. This rigidity helps to define the three-dimensional structure of the molecule, which is crucial for its biological function. In the crystal structure of N-phenylcyclohexanecarboxamide, the amide C(=O)—N moiety is nearly coplanar with the phenyl ring, and molecules are linked by N—H⋯O hydrogen bonds. nih.gov These intermolecular interactions in the solid state are indicative of the types of interactions that can occur with a biological target, such as an enzyme or receptor.
Modifications to the amide linkage, such as N-alkylation or N-arylation, would remove the hydrogen bond donor capability and introduce steric bulk, which could drastically alter or abolish biological activity. While specific studies on N-substituted derivatives of this compound are lacking, research on other classes of amides has shown that such substitutions can be a key parameter in SAR studies. For example, in a series of cyclopentane (B165970) amide derivatives, N,N-disubstituted amides showed potent inhibitory activity against influenza neuraminidase, indicating that in some contexts, the hydrogen bond donating ability is not essential and can be productively replaced. nih.gov
Comparative Structure-Activity Analysis with Related Classes of Compounds
To better understand the SAR of this compound, it is instructive to compare it with related classes of compounds where structural motifs are systematically altered.
N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives
The replacement of the amide oxygen with a sulfur atom to form a thioamide (carbamothioyl) group significantly alters the electronic and hydrogen-bonding properties of the linker. Thioamides are generally better hydrogen bond donors and have different steric requirements compared to amides. While direct comparative SAR studies between this compound and its thioamide analog are not available, the principles of isosteric replacement suggest that such a modification would likely have a profound impact on biological activity. The change in the electronic nature of the C=S bond versus the C=O bond, as well as the altered geometry and hydrogen bonding capacity, would likely lead to a different profile of interaction with biological targets.
Cyclohexane-Tetrazole Conjugates
Tetrazoles are often used as bioisosteres for carboxylic acids and, in some contexts, for amide groups. A cyclohexane-tetrazole conjugate would replace the entire N-(4-bromophenyl)carboxamide moiety with a tetrazole ring attached to the cyclohexane. This would represent a significant structural and electronic departure from the parent compound. The acidic nature of the tetrazole N-H, in contrast to the relatively neutral amide N-H, would fundamentally change the molecule's properties. While no direct comparisons are available, the successful use of tetrazoles as amide bioisosteres in other drug discovery programs suggests that cyclohexane-tetrazole conjugates could have distinct biological activities.
Quinoline (B57606) Carboxamide Derivatives
Quinoline carboxamides represent a class of compounds where the cyclohexane ring is replaced by a quinoline system. Numerous studies have highlighted the importance of the carboxamide linker in this class of compounds for a range of biological activities, including anticancer and antimalarial effects. A review of quinoline and quinolone carboxamides underscores that the incorporation of a carboxamide linkage is an effective strategy for enhancing pharmacological properties. nih.gov
In the development of quinoline-4-carboxamide derivatives as antimalarial agents, the amide linker was found to be a crucial element. acs.org SAR studies revealed that the nature of the substituents on the amide nitrogen, as well as the linker length between the amide and other functionalities, were critical for potency. acs.org Similarly, in a series of quinoline and pyrazine-carboxamide derivatives evaluated as P2X7R antagonists, the carboxamide linkage was identified as a key structural feature for favorable inhibitory potential. nih.gov These findings from a related class of carboxamides reinforce the central role of the amide group in mediating biological activity, a principle that is directly applicable to the SAR of this compound.
| Compound Class | Key Structural Feature | Implication for SAR |
| N-(arylcarbamothioyl)cyclohexanecarboxamide | Thioamide Linker | Altered electronics and hydrogen bonding |
| Cyclohexane-Tetrazole Conjugates | Tetrazole Ring | Bioisosteric replacement of amide, acidic N-H |
| Quinoline Carboxamide Derivatives | Carboxamide Linker | Essential for biological activity in related systems |
Acyl Thiourea (B124793) Derivatives
The introduction of a thiourea moiety to an acyl group is a common strategy in medicinal chemistry to generate compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.netmdpi.comnih.gov The synthesis of acyl thiourea derivatives typically involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate, which then reacts with a primary amine. mdpi.comnih.gov This synthetic route allows for significant molecular diversity.
In a relevant study, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, which are structurally analogous to this compound. nih.govmdpi.com These compounds replace the N-aryl ring with an N-acylthiourea group, where the terminal amine is substituted with various aryl groups. The characterization of these compounds provides insight into the chemical space accessible from a cyclohexanecarboxamide (B73365) scaffold.
The general structure involves a cyclohexanecarboxamide core linked to a thiourea unit, which is in turn substituted with different aryl groups. The presence of hard oxygen and nitrogen atoms, along with a soft sulfur atom, makes these molecules versatile ligands for potential interactions with biological targets. nih.gov The molecular conformation is often stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O), forming a pseudo-six-membered ring. mdpi.com
Detailed research findings on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are presented below. While specific biological activity data for this series is not detailed in the provided sources, the synthetic and characterization data confirm the successful generation of these analogs for future screening. The variation in the aryl substituent allows for the exploration of electronic and steric effects on potential biological activity. nih.gov
Table 1: Characterization Data for N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives nih.gov
Piperidine-3-carboxamide Derivatives
Replacing the cyclohexane ring of this compound with a piperidine (B6355638) ring introduces a basic nitrogen atom, which can significantly alter the physicochemical properties and biological activity of the compound. SAR studies on piperidine-3-carboxamide derivatives have identified potent agents for various therapeutic targets, including cancer and osteoporosis. nih.govnih.gov
In one study, a series of N-arylpiperidine-3-carboxamide derivatives were investigated for their ability to induce a senescence-like phenotype in human melanoma cells. nih.gov The initial hit compound was chemically modified at several positions to establish a clear SAR. Key findings from this research include:
The piperidine-3-carboxamide moiety was crucial for activity. The regioisomeric piperidine-4-carboxamide analog was inactive. nih.gov
The ring size was important, as replacing the piperidine with smaller pyrrolidine (B122466) or azetidine (B1206935) rings led to a gradual decrease in activity. nih.gov
The linker between the piperidine nitrogen and the aryl group was optimal as a methylene (B1212753) group; replacing it with a carbonyl or sulfonyl group was detrimental to activity. nih.gov
Another study focused on synthesizing (R)-piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K, a target for anti-osteoporosis therapy. nih.gov The SAR of these compounds was explored by modifying the substituents on both the N-benzyl ring (R2) and the sulfonylphenyl group attached to the piperidine nitrogen (R1).
The research revealed that electron-withdrawing groups at the R1 position generally conferred higher potency than electron-donating groups. nih.gov Specifically, a 4-chloro substitution on the phenylsulfonyl moiety was found to be favorable. On the other hand, electron-donating groups at the 4-position of the N-benzyl ring (R2) were beneficial for enhancing inhibitory activity against Cathepsin K. nih.gov Compound H-9 , which features a 4-chloro substituent on the N-benzyl ring and a 4-methoxyphenylsulfonyl group, emerged as a highly potent inhibitor with an IC50 value of 0.08 µM. nih.gov
Table 2: Structure-Activity Relationship of Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors nih.gov
Rational Design Principles for Enhancing Bioactivity and Selectivity
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to optimize pharmacological activity and selectivity while minimizing off-target effects. nih.gov Based on the SAR investigations of this compound analogs, several key principles for enhancing bioactivity and selectivity can be formulated.
Cyclic Scaffold Modification: The nature of the cyclic core is a critical determinant of biological activity. SAR studies on cycloalkylamide derivatives have shown that at least a six-membered ring, such as cyclohexane, is often necessary for potent inhibition of certain enzymes like soluble epoxide hydrolase. nih.gov Replacing the cyclohexane ring with a heterocycle like piperidine can introduce hydrogen bond donors or acceptors, altering the compound's interaction with biological targets and potentially leading to new activities. nih.govnih.gov The position of the carboxamide on the ring is also crucial, as demonstrated by the superior activity of piperidine-3-carboxamide over the 4-carboxamide isomer in inducing senescence. nih.gov
Influence of Phenyl Ring Substituents: The electronic properties of substituents on the N-phenyl ring significantly modulate bioactivity. For piperidine-3-carboxamide derivatives targeting Cathepsin K, electron-withdrawing groups such as chloro and bromo on the N-benzyl moiety were shown to enhance potency. nih.gov Specifically, the 4-chloro substitution proved to be particularly effective. nih.gov This suggests that tuning the electronic nature of the aryl group is a valid strategy for optimizing ligand-receptor interactions.
Introduction of Bioisosteric Groups: The replacement of the amide bond with a bioisostere like an acyl thiourea group is a viable strategy for generating novel analogs. The acyl thiourea moiety introduces new hydrogen bonding donors and acceptors (N-H and C=S groups) and can alter the conformational preferences of the molecule. dergipark.org.tr The diverse biological activities reported for acyl thiourea derivatives make them an attractive scaffold for further exploration. mdpi.comresearchgate.netmdpi.com
By applying these principles, medicinal chemists can guide the design of future generations of this compound derivatives with improved potency, selectivity, and drug-like properties.
Future Directions and Emerging Research Perspectives
Exploration of Novel Pharmacological Targets for N-(4-bromophenyl)cyclohexanecarboxamide
While the specific biological activities of this compound are not extensively documented, the N-arylcarboxamide scaffold is a common feature in molecules with diverse pharmacological effects. Future research should systematically screen this compound against a wide array of biological targets to uncover its therapeutic potential. The amide moiety is a key pharmacophore in numerous active compounds, suggesting that this compound could interact with various enzymes or receptors. jocpr.comresearchgate.net
Initial investigations could focus on targets where other carboxamide derivatives have shown activity. For instance, various N-phenylcarboxamide and related amide derivatives have been explored for their anticancer properties, suggesting that this compound could be evaluated against cancer-related targets such as protein kinases or enzymes involved in cell cycle regulation. orientjchem.orgmdpi.com Research on other carboxamides has identified them as potential inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of ion channels.
A proposed starting point for a screening campaign is presented in the table below, outlining potential target classes and specific examples.
| Potential Target Class | Specific Examples | Rationale based on Carboxamide Literature |
| Protein Kinases | Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK) | Carboxamide derivatives have been successfully developed as inhibitors of various kinases involved in cancer and autoimmune diseases. mdpi.comnih.govresearchgate.net |
| Epigenetic Modulators | Histone Deacetylases (HDACs), Lysine Specific Demethylase 1 (LSD1) | The carboxamide structure can mimic the acetyl-lysine binding motif, making it a suitable scaffold for epigenetic enzyme inhibitors. rsc.org |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Amide-containing compounds are known to modulate ion channel activity, with applications in neurological disorders. |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Certain N-aryl amides have shown activity at nuclear receptors, indicating a potential role in metabolic diseases. |
| Enzymes in Metabolism | Indoleamine 2,3-dioxygenase (IDO1), Carboxylesterases | The amide bond's stability and hydrogen bonding capacity make it suitable for interacting with the active sites of various metabolic enzymes. nih.govnih.govnih.gov |
Development of Advanced Synthetic Methodologies for this compound Analogues
To explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic methodologies for its analogues is crucial. While the fundamental synthesis of this compound likely involves the coupling of 4-bromoaniline (B143363) with cyclohexanecarboxylic acid or its activated derivatives, future research would benefit from more advanced and modular synthetic routes. jocpr.comnumberanalytics.com
Modern synthetic strategies such as late-stage functionalization could be employed to diversify the core structure. For instance, C-H activation methods could be used to introduce new functional groups on the cyclohexyl ring or the phenyl ring, allowing for the rapid generation of a library of analogues. Furthermore, the development of flow chemistry processes for the synthesis of these carboxamides could improve reaction efficiency, scalability, and safety. numberanalytics.com
Research in this area could focus on:
Combinatorial Synthesis: Creating a library of analogues by varying the substituents on both the phenyl ring and the cyclohexyl ring.
Stereoselective Synthesis: Developing methods to control the stereochemistry of substituents on the cyclohexyl ring, as stereoisomers can have significantly different biological activities.
Bio-catalysis: Utilizing enzymes to catalyze the amide bond formation or subsequent modifications, which can offer high selectivity and milder reaction conditions. numberanalytics.com
Integration of Cheminformatics and Machine Learning for Predictive Modeling
Cheminformatics and machine learning are powerful tools for accelerating drug discovery. For this compound and its analogues, these computational approaches can be used to build predictive models for their biological activity, physicochemical properties, and potential toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By correlating the structural features of a series of this compound analogues with their biological activity, a 3D-QSAR model can be developed. mdpi.comrsc.orgresearchgate.net Such a model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.
A hypothetical 3D-QSAR model for a series of this compound analogues might yield statistical parameters as shown in the table below.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Interpretation |
| CoMFA (Comparative Molecular Field Analysis) | > 0.5 | > 0.9 | > 0.6 | Indicates a statistically robust model with good predictive power based on steric and electrostatic fields. mdpi.comrsc.org |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | > 0.5 | > 0.9 | > 0.6 | Provides insights into the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for biological activity. mdpi.comrsc.org |
Machine learning algorithms, such as random forests or neural networks, can also be trained on existing data to predict various endpoints. These models can help in the virtual screening of large compound libraries to identify other molecules with a similar predicted activity profile to this compound.
Application of this compound in Chemical Probe Development
A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. nih.govprobes-drugs.org If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe.
The development of a chemical probe from this compound would involve several steps:
Optimization for Potency and Selectivity: SAR studies would be conducted to optimize the structure of this compound to maximize its potency for the intended target and minimize off-target effects. nih.gov
Introduction of a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag, or a clickable alkyne group could be chemically attached to the molecule without disrupting its binding to the target. This would allow for the visualization or pull-down of the target protein.
Characterization in Biological Systems: The resulting probe would be used in cell-based assays to study the localization, dynamics, and interactions of the target protein. chemikailproteomics.com
The development of a chemical probe based on the this compound scaffold could enable a deeper understanding of the biological role of its target protein. acs.org
Multidisciplinary Research Approaches for Comprehensive Understanding
A comprehensive understanding of the potential of this compound will require a multidisciplinary research approach that integrates expertise from various fields.
Medicinal Chemistry: To design and synthesize novel analogues with improved properties. mdpi.com
Pharmacology and Cell Biology: To evaluate the biological activity of the compounds in in vitro and in vivo models and to elucidate their mechanism of action.
Structural Biology: To determine the three-dimensional structure of the compound bound to its target protein, using techniques like X-ray crystallography or cryo-electron microscopy. This information is invaluable for structure-based drug design.
Computational Chemistry: To build predictive models, perform virtual screening, and analyze the interactions between the compound and its target at an atomic level. mdpi.comrsc.orgresearchgate.net
Chemical Biology: To develop and utilize chemical probes to study the biological system in a more dynamic and less perturbative manner. chemikailproteomics.com
By combining these different perspectives, researchers can build a holistic understanding of this compound and its derivatives, from their fundamental chemical properties to their potential therapeutic applications.
Q & A
Basic: What are the most reliable synthetic routes for N-(4-bromophenyl)cyclohexanecarboxamide, and how can reaction yields be optimized?
Answer:
A robust method involves coupling cyclohexanecarbonyl chloride with 4-bromoaniline in the presence of a coupling agent like EDCl/HOBt or via a copper-catalyzed alkylation (adapted from ). Key steps include:
- Reagent Ratios: Use a 1:2 molar ratio of cyclohexanecarboxylic acid to 4-bromoaryl halide to drive the reaction to completion .
- Catalysis: Copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline enhance coupling efficiency in photoredox conditions .
- Purification: Column chromatography (hexane → 20% ethyl acetate/hexane) yields >60% purity. For higher yields (>80%), optimize reaction time (12–24 hrs) and temperature (RT to 60°C) .
Basic: How should researchers characterize this compound, and what spectral benchmarks are critical?
Answer:
Use a multi-spectral approach:
- NMR: Expect a downfield amide proton (δ 5.08 ppm, d, J = 8.9 Hz) and cyclohexyl carbons (δ 25.7–45.9 ppm) .
- IR: Confirm amide C=O stretch at ~1635 cm⁻¹ and N-H bend at 1553 cm⁻¹ .
- Mass Spec: Molecular ion peak at m/z 281.1 (C₁₃H₁₅BrNO⁺) .
Discrepancies in δ values may arise from solvent polarity or crystallographic packing effects (e.g., crystal structures in ) .
Advanced: How can conformational dynamics of the cyclohexane ring influence the compound’s reactivity or binding properties?
Answer:
The cyclohexane ring adopts chair or twisted-boat conformations, impacting steric accessibility. Use Cremer-Pople puckering coordinates ( ) to quantify ring distortion:
- Parameters: Amplitude (q) and phase angle (φ) define out-of-plane displacements. For N-(4-bromophenyl) derivatives, q ≈ 0.5 Å and φ ≈ 30° indicate moderate puckering .
- Implications: Increased puckering may reduce steric hindrance for metal coordination (e.g., thiourea derivatives in ) or receptor binding (e.g., 5-HT1A ligands in ) .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Answer:
Contradictions often arise from:
- Solvent Effects: CDCl₃ vs. DMSO-d₆ shifts NH proton signals by ~1 ppm. Confirm solvent choice matches literature (e.g., δ 5.08 ppm in CDCl₃ vs. δ 6.2 ppm in DMSO ).
- Tautomerism: Amide-thioureido tautomerism (seen in ) can split peaks. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallinity: Compare with single-crystal XRD data (e.g., torsion angles in ) to validate solution-state conformers .
Advanced: What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for CNS targets?
Answer:
- SAR Studies: Replace the 4-bromo group with Cl/F ( ) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Radiolabeling: Use ¹⁸F or ¹¹C isotopes for PET tracers (e.g., analogous to ¹⁸F-Mefway in ) to map 5-HT1A receptor density .
- Biological Assays: Screen against kinase targets (e.g., DRAK2 inhibitors in ) using SPR or fluorescence polarization .
Basic: What safety protocols are essential when handling brominated aromatic amides like this compound?
Answer:
- PPE: Use nitrile gloves and fume hoods to avoid skin/eye contact (similar to bromomethylcyclohexane in ) .
- Waste Disposal: Quench excess brominated reagents with Na₂S₂O₃ to prevent aryl bromide formation .
- First Aid: For inhalation, administer artificial respiration and seek medical attention (per guidelines) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets or metal ions?
Answer:
- Docking Studies: Use AutoDock Vina with homology models of targets (e.g., 5-HT1A receptor PDB: 6WGT). The bromophenyl group may occupy hydrophobic pockets .
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) to predict electrostatic potential surfaces (EPS) for metal coordination (e.g., Cu²⁺ binding in thiourea analogs, ) .
- MD Simulations: Simulate solvation dynamics in explicit water to assess stability of amide conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
